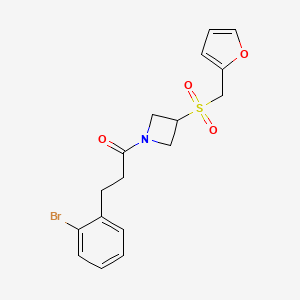

3-(2-Bromophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-(2-bromophenyl)-1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO4S/c18-16-6-2-1-4-13(16)7-8-17(20)19-10-15(11-19)24(21,22)12-14-5-3-9-23-14/h1-6,9,15H,7-8,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOFAVGBNDRRTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCC2=CC=CC=C2Br)S(=O)(=O)CC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of the azetidinyl intermediate. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and research articles .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and solvents. The goal is to achieve efficient and cost-effective production while maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

3-(2-Bromophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications .

Comparison with Similar Compounds

Bromophenyl-Propanone Derivatives

Key Observations :

- Replacement of the azetidine-sulfonyl-furan group with indole or trifluoromethylphenyl alters electronic properties and target selectivity.

- The bromophenyl moiety is a common feature, suggesting shared roles in enhancing stability or receptor binding.

Azetidine-Containing Derivatives

Key Observations :

Sulfonyl-Modified Compounds

Key Observations :

- Sulfonyl groups are critical for interactions with enzymes (e.g., COX-2) or microbial targets.

- The furan-2-ylmethyl-sulfonyl group in the target compound may offer unique steric or electronic profiles compared to phenylsulfonyl derivatives .

Biological Activity

The compound 3-(2-Bromophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one is a novel chemical entity with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C15H14BrNO4S

- Molecular Weight : 384.2 g/mol

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Azetidine Ring : Starting from furan-2-ylmethylsulfonyl chloride, a reaction with an appropriate amine leads to the formation of the azetidine ring.

- Bromination : The introduction of the bromophenyl group can be achieved through electrophilic aromatic substitution.

- Final Coupling : The final product is synthesized by coupling the azetidine derivative with a bromophenyl moiety.

Antibacterial Activity

Azetidinone derivatives, including those similar to the target compound, have been studied for their antibacterial properties. Research indicates that these compounds can exhibit significant activity against various bacterial strains, particularly Gram-positive bacteria .

Antiviral Activity

Recent studies have shown that azetidinone derivatives possess antiviral properties. For instance, compounds within this class have demonstrated efficacy against human coronaviruses and influenza viruses, with effective concentrations (EC50 values) suggesting moderate to high antiviral activity .

Anticancer Activity

The compound's structure suggests potential anticancer activity, as related azetidinones have been reported to inhibit cell proliferation and induce apoptosis in several cancer cell lines, including breast and prostate cancers. The mechanism often involves the disruption of cellular signaling pathways associated with cell growth and survival .

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The sulfonamide group may interact with key enzymes involved in bacterial and viral replication.

- Receptor Modulation : The compound may act on specific receptors that regulate cell growth and apoptosis, leading to its anticancer effects.

Case Studies

Several studies have focused on related compounds within this chemical class:

- Antiviral Studies : A study demonstrated that azetidinone derivatives could inhibit the replication of human coronavirus (229E), showing an EC50 value significantly lower than that of traditional antiviral agents like ribavirin .

- Anticancer Studies : Research on structurally similar azetidinones indicated potent activity against MCF-7 breast cancer cells, with some compounds exhibiting IC50 values in the nanomolar range.

Data Summary Table

Q & A

Q. What are the optimal synthetic routes for 3-(2-Bromophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one?

- Methodological Answer : The synthesis typically involves three key steps:

- Step 1 : Formation of the azetidine-sulfonyl intermediate via sulfonylation of 3-(furan-2-ylmethylthio)azetidine using a sulfonating agent (e.g., H₂O₂/AcOH) under controlled pH (6–7) and temperature (0–5°C) to minimize side reactions .

- Step 2 : Coupling of the 2-bromophenyl propanone moiety using a Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling, depending on the bromophenyl precursor. Catalysts like Pd(PPh₃)₄ and bases such as K₂CO₃ in THF at 60–80°C are common .

- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization using NMR (¹H/¹³C) and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the compound characterized structurally?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction with SHELX programs (SHELXL for refinement) resolves the 3D structure, particularly the sulfonyl-azetidine conformation and bromophenyl orientation. Data collection at 100 K minimizes thermal motion artifacts .

- Spectroscopy : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons, δ 3.5–4.2 ppm for azetidine CH₂), ¹³C NMR (δ 170–175 ppm for ketone C=O), and IR (1640–1680 cm⁻¹ for sulfonyl S=O) confirm functional groups .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. What computational methods predict the compound’s electronic properties and reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) calculations optimize geometry, compute HOMO-LUMO gaps (~4.2 eV for furan-azetidine systems), and predict nucleophilic attack sites (e.g., sulfonyl oxygen, ketone carbonyl) .

- Molecular docking : AutoDock Vina screens interactions with biological targets (e.g., kinases, proteases). The bromophenyl group shows π-π stacking with tyrosine residues, while the sulfonyl group hydrogen-bonds to active-site lysines .

Q. How can researchers resolve contradictions in reported reaction yields or biological activity data?

- Methodological Answer :

- Variable analysis : Compare solvent polarity (e.g., DMF vs. THF), catalyst loading (Pd 0.5–2 mol%), and reaction time (12–48 hrs) to identify yield discrepancies .

- Biological assay validation : Replicate antiproliferative assays (e.g., MTT on HeLa cells) under standardized conditions (10% FBS, 37°C, 5% CO₂). Conflicting IC₅₀ values may arise from impurities; repurify via preparative HPLC .

Q. What reaction mechanisms govern key transformations in the compound’s synthesis?

- Methodological Answer :

- Sulfonylation : The azetidine sulfur nucleophile attacks the electrophilic sulfur in H₂O₂/AcOH, forming the sulfonyl bridge via a tetrahedral intermediate .

- Cross-coupling : Suzuki-Miyaura proceeds through oxidative addition (Pd⁰ → PdII), transmetallation (arylboronic acid), and reductive elimination (PdII → Pd⁰) .

Q. How can researchers design experiments to probe the compound’s stability under physiological conditions?

- Methodological Answer :

- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hrs. Monitor degradation via LC-MS; the furan ring is prone to oxidation, forming γ-keto acids .

- Photostability : Expose to UV light (254 nm) and track decomposition with UV-Vis spectroscopy (λmax ~280 nm for bromophenyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.